N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide -

N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide

Catalog Number: EVT-6140554
CAS Number:
Molecular Formula: C21H25FN2O3
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (34)

    Compound Description: This potent gamma-secretase inhibitor shows promise for potential use in Alzheimer's disease. It incorporates a substituted hydrocinnamide C-3 side chain and a syn combination of alpha-alkyl or aryl and beta-hydroxy or hydroxymethyl substituents, yielding high potency with an IC50 value of 0.06 nM [].

2. [(3)H]-28 *** Compound Description: This tritiated analog of compound 34** is used in radioligand binding assays, enabling researchers to study the interactions of gamma-secretase inhibitors with their target [].

    T-593 ((+/-)-(E)-1-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-3'-[2-[[[5-(methylamino) methyl-2-furyl]methyl]thio]ethyl]-2''-(methylsulfonyl)guanidine)

      Compound Description: T-593 is a histamine H2-receptor antagonist with protective effects against acute gastric mucosal injury in rats []. Studies indicate that it works by reducing lipid peroxide levels in the gastric mucosa, likely through its free radical scavenging properties.

    S18327 (1-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}3-phenyl imidazolin-2-one)

      Compound Description: S18327 is a potential antipsychotic exhibiting antagonist activity at α1- and α2-adrenergic receptors [, ]. It displays a pharmacological profile similar to clozapine, exhibiting efficacy in models of dopaminergic hyperactivity and glutamatergic hypoactivity. Importantly, S18327 shows potential for a lower risk of extrapyramidal side effects compared to traditional antipsychotics like haloperidol.

    1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

      Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) inhibitor []. Analogs with variations in the piperazine moiety, like the N-methyl- and N-propylphenyl-3,8-diazabicyclo[3.2.1]octane analogs, have been explored for their DAT binding and dopamine reuptake inhibition properties.

    3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane (8)

      Compound Description: This compound is a potent and selective dopamine transporter (DAT) inhibitor, structurally related to GBR 12909, with notable selectivity over the serotonin transporter and reduced affinity for the muscarinic-1 site compared to benztropine [].

    7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

      Compound Description: TPA023 is a triazolopyridazine acting as a selective agonist at GABAA receptors containing α2 and α3 subunits, while acting as an antagonist at α1 and α5 subtypes []. This selectivity profile translates into potent anxiolytic effects in rodents and primates without causing significant sedation.

    1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole)

      Compound Description: Astemizole is a non-sedating H1 antihistamine. Structural analysis reveals a crystal structure with two molecules in the asymmetric unit linked by N—H...N intermolecular hydrogen bonds [].

    1-[2-[4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone

      Compound Description: This compound is a potent and selective serotonin 5-HT2 receptor antagonist. It exhibits significantly higher selectivity for 5-HT2 receptors over dopamine D2 and alpha-1 adrenoceptors compared to its structural analogs [].

    SR147778 [5-(4-Bromophenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

      Compound Description: SR147778 is a highly potent and selective antagonist for the CB1 receptor []. It displays nanomolar affinity for both rat brain and human CB1 receptors while exhibiting low affinity for CB2 receptors.

      Compound Description: DU 125530 is a selective, silent 5-HT1A receptor antagonist currently under clinical development for anxiety and mood disorders []. PET studies indicate it achieves high occupancy of brain 5-HT1A receptors at well-tolerated doses.

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

      Compound Description: This compound was marketed as the synthetic cannabinoid AZ-037, highlighting the issue of mislabeling in research chemicals []. The pyrazole core suggests a bioisosteric replacement for the indazole ring commonly found in synthetic cannabinoids.

      Compound Description: This cannabimimetic designer drug possesses a substituted pyrazole skeleton. Its structure was elucidated using various spectroscopic techniques and highlighted the utility of shift prediction programs for compound identification [].

    Methyl 4-[N-(1-Oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (22)

      Compound Description: Compound 22 is a potent analgesic, significantly more potent than morphine []. The presence of both cis and trans-3-methyl homologs highlights the importance of stereochemistry in its analgesic activity, with the cis isomer being primarily responsible for the observed effects.

    N-(4-(Methoxymethyl)-2-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropanamide (67)

      Compound Description: Compound 67 is a potent analgesic belonging to the N-substituted 4-arylamino-4-piperidinecarboxamide class of compounds, demonstrating significant analgesic activity []. Its development highlights the exploration of various substituents on the piperidine ring to optimize analgesic potency.

    N-[4-Acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide (82)

      Compound Description: Compound 82, similar to compounds 22 and 67, represents another example within the same class of potent analgesics, highlighting the significance of this structural scaffold for achieving potent analgesic activity [].

      Compound Description: This molecule is a high-affinity sigma receptor ligand. Structural modification studies, including the development of piperazine, homopiperazine, diazabicyclononane, and diazabicyclodecane analogs, have provided insights into the pharmacophore for sigma receptor binding [].

    4-[2-(3,4-Dichlorophenyl)ethyl]-1,4-diazabicyclo[3.2.2]nonane (16)

      Compound Description: As an analog of compound 1, this molecule exhibits weak sigma receptor interaction, emphasizing the importance of specific nitrogen lone pair orientations for potent sigma receptor binding [].

    1-[2-(3,4-Dichlorophenyl)ethyl]-4-n-butylpiperazine (7)

      Compound Description: This compound displays high affinity for sigma receptors (Ki = 0.55 nM) []. Its structure, compared to other analogs in the series, provides insights into the structural features necessary for potent sigma receptor binding.

    N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)ethylamine (3)

      Compound Description: This compound, also known as 1, represents a high-affinity sigma receptor ligand. Studies on its polyamine analogs revealed distinct binding characteristics at sigma-1 and sigma-2 receptor subtypes []. This distinction supports the hypothesis that sigma-1 and sigma-2 receptors are pharmacologically distinct entities.

      Compound Description: This polyamine analog of compound 1, displays moderate affinity for both sigma-1 and sigma-2 receptors [].

      Compound Description: This polyamine, structurally similar to compound 8 with a one-carbon atom difference in internitrogen spacing, demonstrates significantly different binding affinity at sigma-1 and sigma-2 receptor subtypes, highlighting the critical role of precise internitrogen spacing for optimal binding and subtype selectivity [].

      Compound Description: Compounds 19 and 20 provide valuable insights into the conformational preferences of compound 1 at sigma receptors []. The binding data suggests that constraining the 3,4-dichlorophenyl and N-methyl moieties of 1 into a gauche orientation favors strong binding interactions at sigma receptors.

    4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)

      Compound Description: This compound is a potent and selective NR1/2B NMDA receptor antagonist. It demonstrates good central bioavailability and a reduced side effect profile compared to earlier lead compounds [].

    (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

      Compound Description: JDTic acts as a potent and selective kappa opioid receptor antagonist. Its development involved extensive structure-activity relationship studies, revealing crucial structural elements for its kappa receptor activity and selectivity. These elements include the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the isopropyl group [].

    (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (3)

      Compound Description: This JDTic analog stands out as a potent and highly selective kappa opioid receptor antagonist. Its high selectivity over mu and delta opioid receptors makes it a valuable tool for investigating kappa receptor function [].

    (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylpropyl)]-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (8e)

      Compound Description: This methyl-substituted JDTic analog displays potent kappa opioid receptor antagonism with sub-nanomolar K(e) values []. Its structure-activity relationship contributes to defining areas within the JDTic scaffold that tolerate substitution without significant loss of potency or selectivity.

    (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (8d)

      Compound Description: This JDTic analog, with a methoxy substitution on the phenyl ring, exhibits potent kappa opioid receptor antagonism, demonstrating the feasibility of modifying the aromatic substituent while retaining activity and selectivity [].

    (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (8a)

      Compound Description: This potent kappa opioid receptor antagonist, closely related to compound 3, demonstrates the importance of specific stereochemistry for optimal interaction with the kappa receptor [].

    Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (6, SR 121787)

      Compound Description: SR 121787 serves as a prodrug that, when metabolized in vivo, generates the active diacid metabolite SR 121566. This active metabolite acts as a potent, long-acting, and orally active non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist [].

    4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 6-(4-methylphenyl)- Analogue

      Compound Description: These compounds highlight the role of weak interactions, like C—H...F and C—H...π, in influencing the crystal packing and, potentially, the solid-state properties of the molecules [].

    (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

      Compound Description: CPI-1205 is a potent and selective histone methyltransferase EZH2 inhibitor. Currently in Phase I clinical trials, CPI-1205 exhibits promising antitumor effects in preclinical models [].

      Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener, showcasing effectiveness in reducing urinary bladder contractions. Its high bladder selectivity makes it a promising candidate for treating overactive bladder [, ].

    1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl] ethyl]-2-imidazolidinone (Sertindole)

      Compound Description: Sertindole is an atypical neuroleptic displaying a profile similar to clozapine []. It exhibits potent dopamine D-2 and serotonin 5-HT2 receptor antagonism without causing significant catalepsy, a common side effect of typical neuroleptics.

    5-(1-Adamantyl)-4-phenyl-1,2,4-triazoline-3-thione (Compound 5)

      Compound Description: This compound serves as a versatile intermediate in synthesizing various S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These derivatives have shown promising antimicrobial and anti-inflammatory properties [].

    Methyl (±)-2-[N-(3-chloro-4-fluorophenyl)benzamido]-propionate (Flamprop-methyl)

      Compound Description: Flamprop-methyl is a post-emergence herbicide effective against wild oat (Avena spp.) while exhibiting selectivity in wheat crops []. Its herbicidal activity stems from its metabolic conversion into the biologically active acid metabolite.

    Properties

    Product Name

    N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide

    IUPAC Name

    N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(furan-2-yl)-N-methyl-2-oxoacetamide

    Molecular Formula

    C21H25FN2O3

    Molecular Weight

    372.4 g/mol

    InChI

    InChI=1S/C21H25FN2O3/c1-23(21(26)20(25)19-5-3-13-27-19)14-17-4-2-11-24(15-17)12-10-16-6-8-18(22)9-7-16/h3,5-9,13,17H,2,4,10-12,14-15H2,1H3

    InChI Key

    UPNIIPQBNJCMNT-UHFFFAOYSA-N

    SMILES

    CN(CC1CCCN(C1)CCC2=CC=C(C=C2)F)C(=O)C(=O)C3=CC=CO3

    Canonical SMILES

    CN(CC1CCCN(C1)CCC2=CC=C(C=C2)F)C(=O)C(=O)C3=CC=CO3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.